molecular formula C9H9N3O B3355459 Indolizine-2-carbohydrazide CAS No. 62596-66-1

Indolizine-2-carbohydrazide

Cat. No.: B3355459
CAS No.: 62596-66-1
M. Wt: 175.19 g/mol
InChI Key: QZBHKCNWODHLKK-UHFFFAOYSA-N
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Description

Indolizine-2-carbohydrazide is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indolizine core with a carbohydrazide functional group at the second position, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-alkylpyridines with hydrazine derivatives. For example, the reaction of 2-alkylpyridine with hydrazine hydrate in the presence of a catalyst such as copper(II) acetate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Indolizine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indolizine-2-carboxylic acid, while reduction can produce indolizine-2-carbohydrazine.

Scientific Research Applications

Indolizine-2-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of indolizine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Indolizine-2-carbohydrazide can be compared with other similar compounds such as:

    Indole-2-carbohydrazide: Both compounds have similar structures but differ in the position of the nitrogen atom in the ring.

    Pyridine-2-carbohydrazide: This compound has a pyridine ring instead of an indolizine ring, leading to different chemical properties and reactivity.

    Indolizine-3-carbohydrazide: The carbohydrazide group is at the third position in this compound, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical reactions and potential biological activities. Its indolizine core provides a stable and versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

indolizine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-11-9(13)7-5-8-3-1-2-4-12(8)6-7/h1-6H,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHKCNWODHLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492690
Record name Indolizine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62596-66-1
Record name Indolizine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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